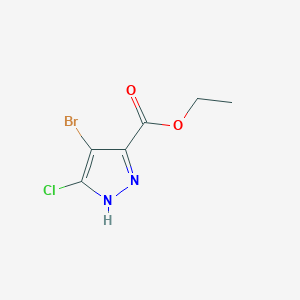
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of ethylamine with cyanoacetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetic acid.
Reduction: Formation of N-(6-(Ethylamino)-4-hydroxy-1,4-dihydro-1,3,5-triazin-2-yl)acetamide.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its anti-inflammatory activity, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)acetamide: Another triazine derivative with similar reactivity but different applications.
Uniqueness
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX enzymes sets it apart from other triazine derivatives, making it a valuable compound for medicinal chemistry .
Properties
CAS No. |
860473-84-3 |
|---|---|
Molecular Formula |
C7H11N5O2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C7H11N5O2/c1-3-8-5-10-6(9-4(2)13)12-7(14)11-5/h3H2,1-2H3,(H3,8,9,10,11,12,13,14) |
InChI Key |
IZLXSLVQFMDTEX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)













